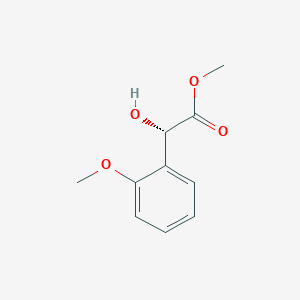

(+)-o-Methoxy-L-mandelic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fatty Acid Methyl Esters (FAME) are a type of ester derived from the trans-esterification of free fatty acids (FFA) and methanol . The chemical structure of FAME includes a chain of carbon atoms, with a carboxyl group (COOH) at one end and a methyl group (-CH3) at the other .

Synthesis Analysis

The production of FAME typically involves the reaction of vegetable oils or animal fats with methanol . This reaction is catalyzed by a base (often sodium or potassium hydroxide), which assists in the formation of FAME and glycerol .Molecular Structure Analysis

The molecular structure of FAME includes a chain of carbon atoms, with a carboxyl group (COOH) at one end and a methyl group (-CH3) at the other . This chain can vary in length, depending on the type of fatty acid used, resulting in different properties and uses for each FAME .Physical And Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Scientific Research Applications

Clean Esterification Processes

Esterification of mandelic acid, including its methyl ester derivatives, is significant in producing fragrances, flavors, plastics, pharmaceuticals, and plasticizers. A study developed a clean esterification process for mandelic acid with methanol using novel solid acids like Cs2.5H0.5PW12O40/K-10 clay, showcasing the potential for environmentally friendly production methods (Yadav & Bhagat, 2005).

Analytical Chemistry Applications

In analytical chemistry, derivatives of mandelic acid, such as its methyl ester, have been utilized for enantiomeric separation and determination. For instance, a method involving derivatization in supercritical carbon dioxide prior to gas chromatography has been proposed for determining the enantiomers of mandelic acid in urine, demonstrating the compound's utility in analytical methodologies (Zougagh et al., 2006).

Chiral Resolution and Synthesis

The methyl ester of L-mandelic acid has been shown to be an effective resolving agent for the resolution of DL-isoleucine, indicating its importance in chiral resolution processes and the synthesis of optically active compounds (Maharani et al., 2016). Additionally, chemoenzymatic preparation of enantiomerically enriched (R)-(-)-mandelic acid derivatives has been explored for the synthesis of active agents like pemoline, further emphasizing the role of mandelic acid methyl esters in synthetic chemistry (Poterała et al., 2017).

Material Science and Catalysis

In material science, mandelic acid derived ionic liquids synthesized from renewable resources have shown low antimicrobial activity and suggest pathways for assessing the biodegradability and toxicity of such materials, thus contributing to the development of environmentally friendly ionic liquids (Prydderch et al., 2017).

Aggregation and Molecular Interactions

Research into the aggregation patterns and chirality influence on methyl mandelate, a closely related ester, offers insights into molecular interactions and the stability of homo- and heteroconfigurational dimer structures, which is vital for understanding the physicochemical properties of chiral substances (Albrecht et al., 2010).

Mechanism of Action

Mode of Action

As an ester, it may undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of an alcohol and a carboxylic acid . This reaction is reversible and is known as Fischer esterification .

Biochemical Pathways

Esters like this compound can participate in various biochemical reactions, including ester hydrolysis and fischer esterification . These reactions can affect various biochemical pathways, depending on the specific alcohol and carboxylic acid produced.

Pharmacokinetics

Esters are generally known to be lipophilic, which can influence their absorption and distribution in the body . The compound may also be metabolized by esterases, enzymes that catalyze the hydrolysis of esters .

Result of Action

The hydrolysis of this ester would result in the production of an alcohol and a carboxylic acid, which could have various effects depending on their specific structures and properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the rate of ester hydrolysis can be affected by the pH of the environment, with the reaction generally occurring faster in acidic or basic conditions . The presence of esterases can also influence the rate of this reaction .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl (2S)-2-hydroxy-2-(2-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9,11H,1-2H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHNZFDETCOCCF-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H](C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

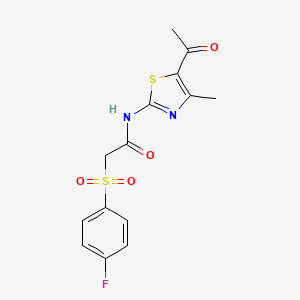

![3-(3-methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2805334.png)

![Tert-butyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate](/img/structure/B2805342.png)

![1-(3-Acetylphenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2805344.png)

![6-(2-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2805345.png)

![(1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B2805349.png)

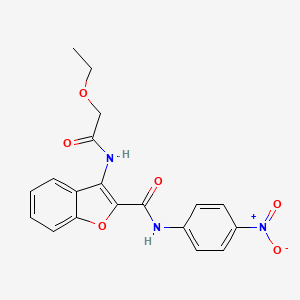

![N-(1,3-benzodioxol-5-yl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B2805351.png)

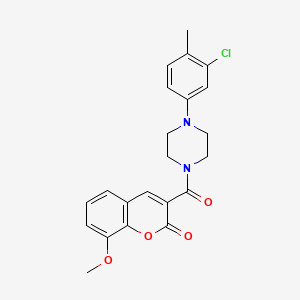

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2805357.png)